molecular formula C21H17N3O4S B4184925 N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4184925
M. Wt: 407.4 g/mol
InChI Key: ODMLSLJPAKLQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including furan, thiophene, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the thiophene and furan moieties through a series of coupling reactions. The final step often involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(2-furylmethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(2-furylmethyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13-10-17(24-28-13)19(25)23-21-18(20(26)22-11-15-8-5-9-27-15)16(12-29-21)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMLSLJPAKLQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

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